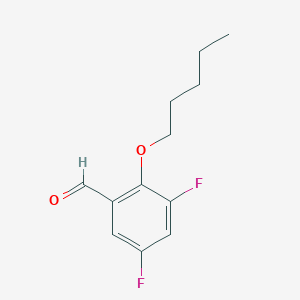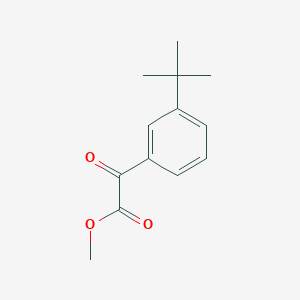
2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of bromine and chlorine atoms attached to a propene backbone, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene typically involves the bromination of 3-(3-chloro-2-methylphenyl)-1-propene. This can be achieved through the addition of bromine to the double bond of the propene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and sulfuric acid are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3-(3-chloro-2-methylphenyl)-1-propanol, 3-(3-chloro-2-methylphenyl)-1-propylamine, and other substituted derivatives.
Addition Reactions: Products include 2,3-dibromo-3-(3-chloro-2-methylphenyl)propane and 3-(3-chloro-2-methylphenyl)-1-chloropropane.
Oxidation and Reduction Reactions: Products include 2,3-epoxy-3-(3-chloro-2-methylphenyl)propane and 3-(3-chloro-2-methylphenyl)propane.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in electrophilic addition reactions, which are crucial for its reactivity in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-(2-chloro-3-methylphenyl)-1-propene
- 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene
- 2-Bromo-3-(3-chloro-2-ethylphenyl)-1-propene
Uniqueness
2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and chlorine atoms on the aromatic ring and the propene backbone makes it a versatile intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chloro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIRYKWNUJHDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7992524.png)

![1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992532.png)







